

Benchmarking Purity: A Comparative Analysis of Commercial 1-Chloro-3-fluoroisopropanol

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Compound of Interest

Compound Name: **1-Chloro-3-fluoroisopropanol**

Cat. No.: **B128799**

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For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of novel therapeutics, impurities can lead to unforeseen side reactions, reduced yields, and difficulties in purification, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). **1-Chloro-3-fluoroisopropanol** is a key building block in various synthetic pathways, and variations in its purity among commercial suppliers can have significant downstream consequences.

This guide provides an objective comparison of the purity of commercially available **1-Chloro-3-fluoroisopropanol**. The data presented herein is based on a standardized analytical protocol designed to identify and quantify the principal component and common process-related impurities.

Comparative Purity Analysis

To assess the purity of **1-Chloro-3-fluoroisopropanol** from different commercial sources, samples were subjected to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the quantitative data obtained, comparing the advertised purity with the experimentally determined purity and the profile of detected impurities.

Supplier	Lot Number	Advertised Purity (%)	Experimentally Determined Purity (%)	Key Impurities Detected	Total Impurity Content (%)
Supplier A	A-1023	>98.0	98.5	1,3-Difluoro-2-propanol	1.5
Supplier B	B-4567	99.0	99.2	1,3-Dichloro-2-propanol	0.8
Supplier C	C-8901	>97.0	97.8	3-Chloro-1,2-propanediol	2.2
Supplier D	D-2345	98.5	98.6	Unidentified Isomer	1.4

Experimental Protocols

The following detailed methodologies were employed for the purity analysis of all commercial samples of **1-Chloro-3-fluoroisopropanol**.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Objective: To determine the purity of **1-Chloro-3-fluoroisopropanol** and to identify and quantify any volatile impurities.

Instrumentation:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- GC Column: Agilent J&W DB-624 UI, 30 m x 0.25 mm, 1.4 μ m film thickness (or equivalent)
- Injector: Split/Splitless injector

GC Conditions:

- Injector Temperature: 250°C
- Injection Mode: Split (50:1)
- Injection Volume: 1.0 μ L
- Carrier Gas: Helium
- Flow Rate: 1.2 mL/min (constant flow)
- Oven Temperature Program:
 - Initial Temperature: 50°C, hold for 2 minutes
 - Ramp: 10°C/min to 220°C
 - Hold: 5 minutes at 220°C

MS Conditions:

- Ion Source: Electron Ionization (EI)
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Electron Energy: 70 eV
- Mass Range: 35-350 amu
- Solvent Delay: 3 minutes

Sample Preparation:

- Prepare a 1000 ppm stock solution of the **1-Chloro-3-fluoroisopropanol** sample in HPLC-grade methanol.
- Vortex the solution until the sample is fully dissolved.

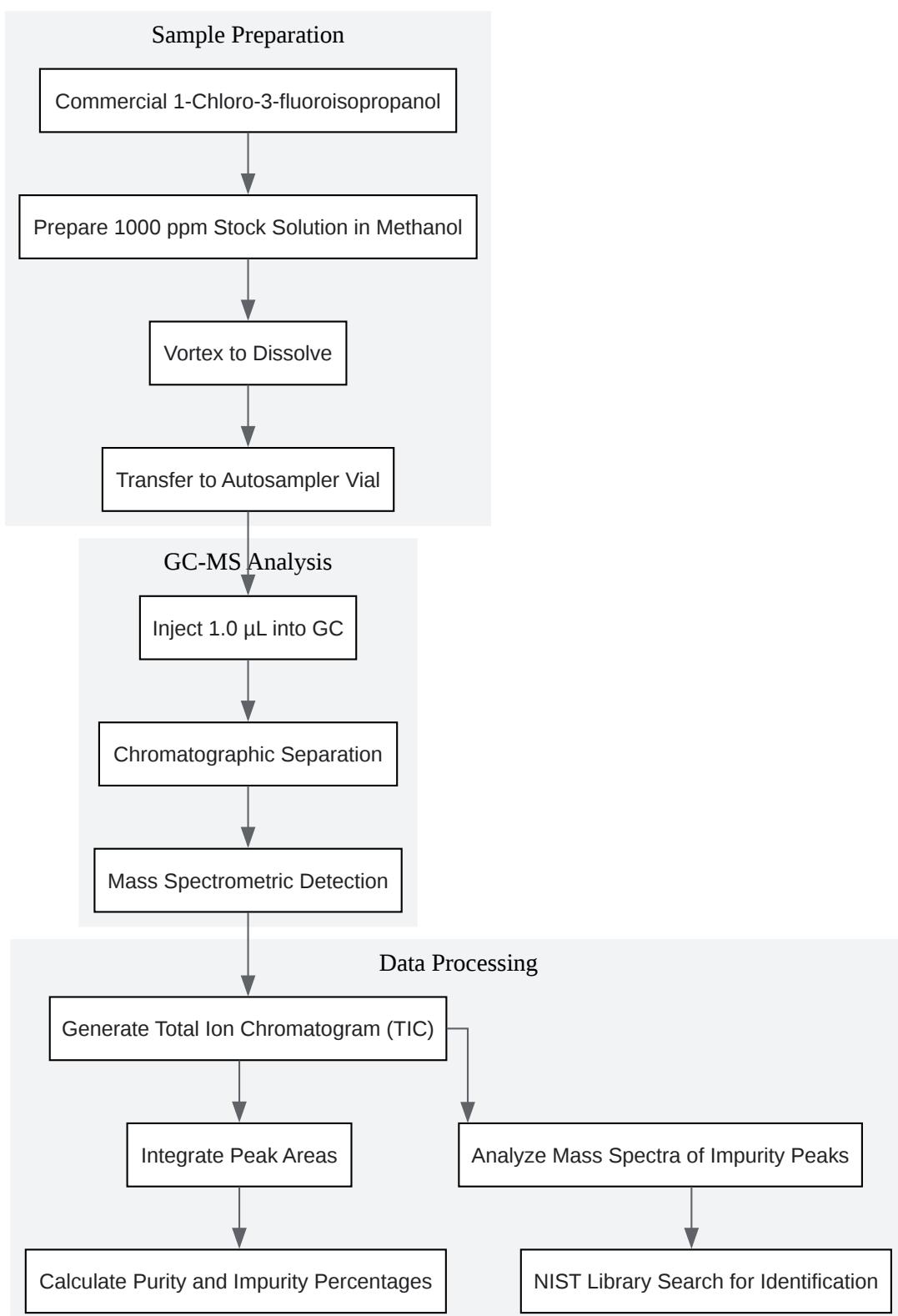
- Transfer the solution to a 2 mL autosampler vial for analysis.

Data Analysis:

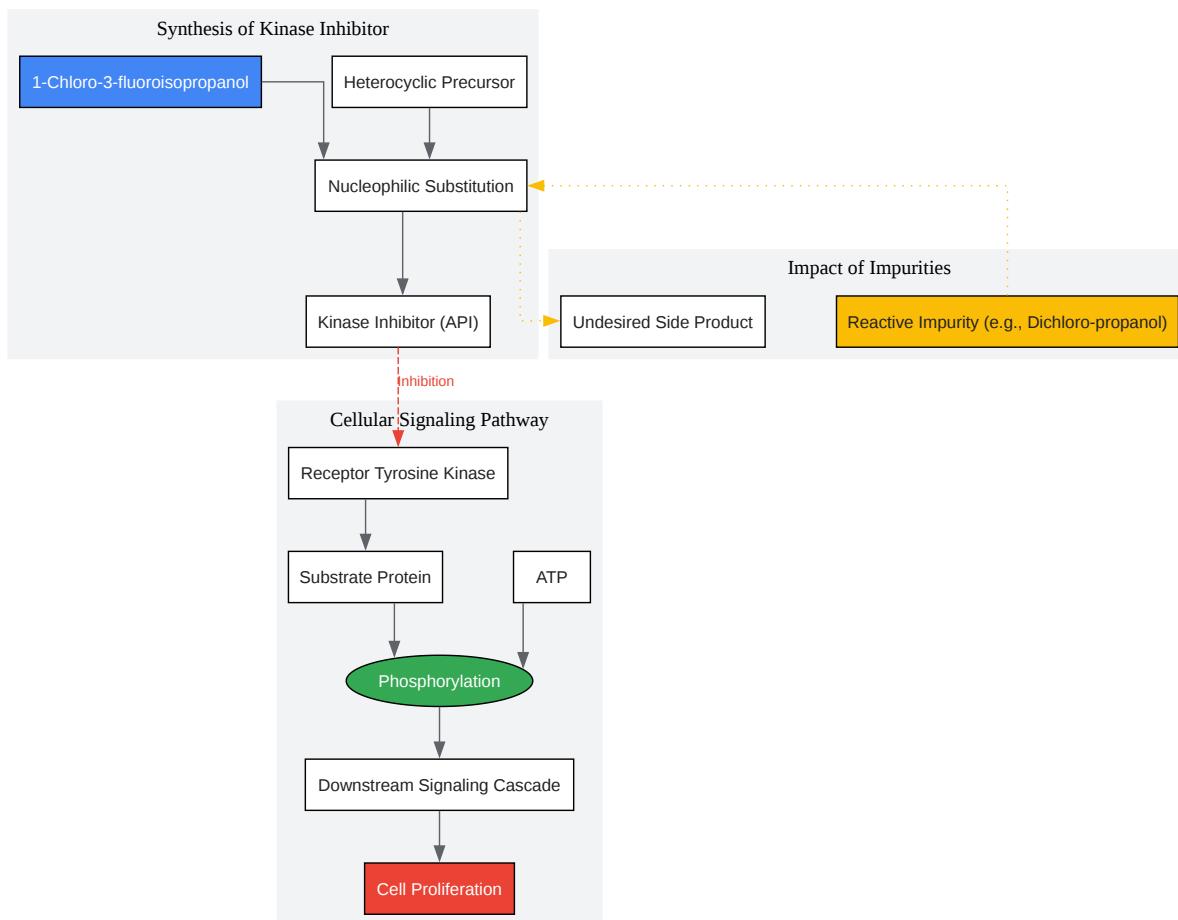
- The percentage purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC).
- Impurity identification is performed by comparing the mass spectra of unknown peaks against the NIST mass spectral library.
- Quantification of impurities is based on their relative peak areas, assuming a response factor of 1 for all components.

Visualizing the Experimental Workflow and a Relevant Synthetic Pathway

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for purity determination and a hypothetical signaling pathway where **1-Chloro-3-fluoroisopropanol** is a crucial reagent.

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Caption: Experimental workflow for the GC-MS analysis of **1-Chloro-3-fluoroisopropanol**.

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Caption: Hypothetical role of **1-Chloro-3-fluoroisopropanol** in drug synthesis and pathway inhibition.

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